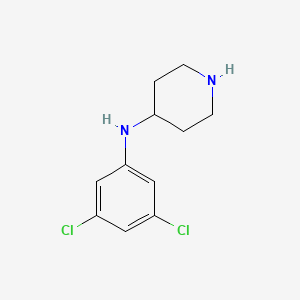

N-(3,5-dichlorophenyl)piperidin-4-amine

Vue d'ensemble

Description

N-(3,5-dichlorophenyl)piperidin-4-amine: is an organic compound that features a piperidine ring substituted with a 3,5-dichlorophenyl group and an amine group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available 3,5-dichloroaniline and piperidine.

Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Condensation Reactions

The primary amine group in N-(3,5-dichlorophenyl)piperidin-4-amine participates in condensation reactions with carbonyl compounds. For example:

-

Schiff base formation : Reacts with aldehydes (e.g., terephthalaldehyde) under anhydrous methanol conditions to form imine linkages. This reaction is accelerated by molecular sieves (3 Å) for water removal, yielding bis-pyrazol-4-amine derivatives .

-

Mechanism : The electron-deficient aromatic ring enhances the electrophilicity of the carbonyl partner, facilitating nucleophilic attack by the amine.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imine formation | Anhydrous MeOH, 3 Å molecular sieves, RT | Bis-pyrazol-4-amine | 54% |

Acylation Reactions

The piperidine nitrogen can undergo acylation to form amides. For instance:

-

Acetylation : Reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to yield N-acetyl derivatives.

-

Sulfonamides : Forms sulfonamide derivatives when treated with sulfonyl chlorides, as demonstrated in nickel-catalyzed coupling reactions with alkenes and aldehydes .

Example :

Methyl-(E)-2-(4-((N-(3-(3,5-dichlorophenyl)allyl)methylsulfonamido)methyl)phenyl)acetate was synthesized via Ni(COD)₂/PCy₃ catalysis, involving this compound analogs .

Catalytic Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

-

Nickel-catalyzed allylic amination : Participates in three-component reactions with aldehydes and amides to form allylic amines under mild conditions (100°C, acetonitrile) .

-

Key steps :

-

Oxidative addition of the nickel catalyst to the allylic C–H bond.

-

Nucleophilic attack by the piperidine nitrogen.

-

| Catalyst System | Temperature | Solvent | Yield Range |

|---|---|---|---|

| Ni(COD)₂/PCy₃ | 100°C | Acetonitrile | 44–60% |

Stability and Reactivity Insights

-

Hydrolytic stability : The C–N bond in the piperidine ring resists hydrolysis under neutral conditions but may cleave under strong acidic or basic conditions .

-

Oxidative stability : The 3,5-dichlorophenyl group stabilizes the compound against oxidation due to electron-withdrawing effects .

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular weight | 245.14 g/mol | PubChem | |

| pKa (amine) | ~9.2 (estimated) | Computational |

Comparative Reactivity

Compared to non-halogenated analogs, this compound exhibits:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a series of compounds derived from piperidine derivatives exhibited selective cytotoxicity towards neoplastic cells while sparing non-malignant cells. This selectivity is crucial for developing targeted cancer therapies, as it minimizes damage to healthy tissues .

Mechanism of Action

The mechanism underlying the anticancer activity often involves the disruption of microtubule dynamics, which is essential for cell division. Compounds related to N-(3,5-dichlorophenyl)piperidin-4-amine have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Broad-Spectrum Efficacy

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of piperidine exhibit significant antibacterial activity against gram-positive bacteria, such as Bacillus cereus and Bacillus thuringiensis. The synthesized compounds demonstrated better activity against these strains compared to gram-negative species .

Cytotoxicity Assessment

In addition to antimicrobial effects, cytotoxicity studies using the NCI-60 cell line panel revealed that certain derivatives possess potent anticancer activity, making them candidates for further development in treating resistant bacterial infections and cancers .

Material Science Applications

Curing Agents in Epoxy Resins

this compound has been explored as a curing agent in epoxy resin formulations. Its incorporation leads to improved mechanical properties and thermal stability of the cured products. The compound can be combined with other amines to enhance performance characteristics such as viscosity and working life during the curing process .

| Property | Without this compound | With this compound |

|---|---|---|

| Mechanical Strength | Lower | Higher |

| Thermal Stability | Moderate | Enhanced |

| Viscosity | Higher | Lower |

| Working Life | Shorter | Extended |

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives demonstrated that compounds with specific structural modifications exhibited enhanced cytotoxicity against various cancer cell lines, including HCT116 and MCF7. The study emphasized the importance of structural diversity in optimizing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of synthesized piperidine derivatives revealed promising results against several bacterial strains. The study utilized disc diffusion methods to assess efficacy and found that modifications to the piperidine structure significantly influenced antibacterial potency .

Mécanisme D'action

Molecular Targets and Pathways: N-(3,5-dichlorophenyl)piperidin-4-amine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism can vary depending on the biological context, but it often involves binding to receptor sites and modulating their activity, leading to downstream effects on cellular signaling pathways.

Comparaison Avec Des Composés Similaires

- N-(2,4-dichlorophenyl)piperidin-4-amine

- N-(3,5-difluorophenyl)piperidin-4-amine

- N-(3-chlorophenyl)piperidin-4-amine

Uniqueness: N-(3,5-dichlorophenyl)piperidin-4-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and pharmacological profiles, making it a distinct compound of interest in research and development.

Activité Biologique

N-(3,5-dichlorophenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C11H13Cl2N

- Molecular Weight: 232.14 g/mol

- Structure: The compound features a piperidine ring substituted with a dichlorophenyl group, which enhances its biological activity compared to other piperidine derivatives.

Pharmacological Properties

This compound has been studied for its interactions with various biological targets:

-

Antiviral Activity:

- The compound acts as an antagonist at chemokine receptors, particularly those involved in HIV entry into cells. This suggests potential applications in antiviral therapies targeting HIV.

- Anticancer Properties:

- Antimicrobial Activity:

The biological effects of this compound are primarily mediated through its interaction with specific receptors and enzymes:

- Receptor Binding: The compound can bind to various receptors, modulating their activity and leading to biological effects such as inhibition of viral entry or cancer cell proliferation.

- Pathway Modulation: Its structural features allow it to influence signaling pathways associated with inflammation and cell proliferation, further supporting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

The unique dichlorophenyl substitution in this compound enhances its biological activity compared to similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3,5-Dichlorobenzyl)piperidin-4-ol | Benzyl substitution on piperidine | Acts as a CCR5 antagonist; potential HIV treatment |

| 1-(4-Chlorobenzyl)piperidin-4-amine | Monochloro substitution | Different receptor interactions; less potent |

| N-(4-Methylphenyl)piperidin-4-amine | Methyl substitution | Enhanced lipophilicity; varied biological effects |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

-

Antiviral Studies:

- A study demonstrated that the compound effectively inhibited HIV entry in vitro by blocking chemokine receptors necessary for viral fusion.

- Anticancer Efficacy:

- Antimicrobial Tests:

Propriétés

IUPAC Name |

N-(3,5-dichlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14-15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDXIGHXPGODKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801281148 | |

| Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886506-51-0 | |

| Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886506-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801281148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.